Cas no 5770-42-3 (1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-(methylamino)-
- 1,3-dimethyl-6-(methylamino)pyrimidine-2,4-dione
- 6-METHYLAMINO-1,3-DIMETHYLURACIL
- 1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dione
- 1,3-Dimethyl-6-methylamino-1H-pyrimidin-2,4-dion
- 1,3-dimethyl-6-methylamino-1H-pyrimidine-2,4-dione
- AC1L5IA2
- AC1Q6EXP
- CTK5A7305
- HMS1530M08
- Maybridge4_003440
- NSC70463
- Oprea1_239499
- SureCN2632917
- 1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5770-42-3
- NSC-70463
- SCHEMBL2632917
- NCGC00175842-01
- DTXSID30290710
- SR-01000642656-1
- CCG-53494
- AKOS006273998
- CS-0301379
- AB-323/25048031
- 1,3-dimethyl-6-(methylamino)-2,4(1H,3H)-pyrimidinedione
- FT-0621228
- EN300-152270
- G54550
- MFCD00956087
- DB-359637
-
- Inchi: InChI=1S/C7H11N3O2/c1-8-5-4-6(11)10(3)7(12)9(5)2/h4,8H,1-3H3
- InChI Key: GODMOSKRIMMTBE-UHFFFAOYSA-N
- SMILES: CNC1=CC(=O)N(C(=O)N1C)C
Computed Properties
- Exact Mass: 169.08523
- Monoisotopic Mass: 169.085127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 52.6
Experimental Properties
- Density: 1.25
- Boiling Point: 259.8°Cat760mmHg
- Flash Point: 110.9°C
- Refractive Index: 1.564
- PSA: 52.65
- LogP: -0.80130
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152270-2.5g |
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5770-42-3 | 95% | 2.5g |
$697.0 | 2023-06-05 | |
Enamine | EN300-152270-1.0g |
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5770-42-3 | 95% | 1g |
$456.0 | 2023-06-05 | |
Enamine | EN300-152270-0.25g |
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5770-42-3 | 95% | 0.25g |
$226.0 | 2023-06-05 | |
Enamine | EN300-152270-10.0g |
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5770-42-3 | 95% | 10g |
$1597.0 | 2023-06-05 | |
1PlusChem | 1P00F07S-1g |
6-METHYLAMINO-1,3-DIMETHYLURACIL |
5770-42-3 | 95% | 1g |
$447.00 | 2023-12-16 | |
1PlusChem | 1P00F07S-5g |
6-METHYLAMINO-1,3-DIMETHYLURACIL |
5770-42-3 | 95% | 5g |
$988.00 | 2023-12-16 | |
Aaron | AR00F0G4-250mg |
6-METHYLAMINO-1,3-DIMETHYLURACIL |
5770-42-3 | 95% | 250mg |
$67.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372049-100mg |
1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dione |
5770-42-3 | 95% | 100mg |
¥333.00 | 2024-05-08 | |
Aaron | AR00F0G4-5g |
6-METHYLAMINO-1,3-DIMETHYLURACIL |
5770-42-3 | 95% | 5g |
$1055.00 | 2023-12-15 | |
1PlusChem | 1P00F07S-100mg |
6-METHYLAMINO-1,3-DIMETHYLURACIL |
5770-42-3 | 95% | 100mg |
$190.00 | 2023-12-16 |
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
-
1. Book reviews
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
4. Book reviews
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
Additional information on 1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Professional Introduction to 1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 5770-42-3)
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a significant compound in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 5770-42-3, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The structural features of this molecule make it a valuable scaffold for designing novel therapeutic agents.
The compound belongs to the tetrahydropyrimidine class of heterocyclic compounds, which are widely recognized for their biological activity. Specifically, the presence of a dione moiety and an amino group at the 6-position enhances its potential as a pharmacophore. This unique structural configuration allows for interactions with various biological targets, making it a promising candidate for further exploration.
In recent years, there has been growing interest in the development of new drugs targeting neurological disorders. The 1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione structure has shown promise in preliminary studies as a potential treatment for conditions such as epilepsy and cognitive impairments. Researchers have been particularly intrigued by its ability to modulate neurotransmitter systems without causing significant side effects.
One of the key areas of research involving this compound is its role as an intermediate in synthesizing more complex molecules. The dione group provides a reactive site that can be further functionalized through various chemical reactions. This flexibility has enabled chemists to create derivatives with tailored properties for specific therapeutic applications. For instance, modifications at the 1 and 3 positions have been explored to enhance binding affinity to biological receptors.
The pharmacological profile of 1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been extensively studied in vitro and in vivo. Initial findings suggest that it exhibits moderate efficacy in animal models of epilepsy and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier has also been noted as a significant advantage for its potential clinical use.
Advances in computational chemistry have further accelerated the investigation of this compound. Molecular modeling techniques have been employed to predict how different derivatives might interact with biological targets. These simulations have provided valuable insights into optimizing the structure for improved pharmacological activity and reduced toxicity.
The synthesis of 1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multi-step organic reactions that require careful optimization. Recent methodologies have focused on improving yield and purity while minimizing hazardous byproducts. Green chemistry principles have been increasingly adopted in these processes to ensure sustainability and environmental safety.
Ongoing clinical trials are evaluating the safety and efficacy of derivatives based on this scaffold. Preliminary results from these trials are promising and suggest that further development could lead to new treatments for neurological disorders. The compound's unique structural features continue to make it an attractive candidate for drug discovery efforts worldwide.
The future prospects for 1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione look bright as research progresses. Continued investigation into its pharmacological properties and synthetic pathways will likely uncover new applications in medicine and beyond. The compound's versatility as a chemical scaffold ensures its continued relevance in the evolving landscape of pharmaceutical research.
5770-42-3 (1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione) Related Products
- 874-14-6(1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 6642-31-5(6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 21236-97-5(6-amino-3-methyl-1H-pyrimidine-2,4-dione)
- 41862-14-0(6-Amino-1,3-dipropyluracil)
- 2434-53-9(6-amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 34284-87-2(6-Methylaminouracil)
- 5759-63-7(3-Methyl-6-methylaminouracil)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
